molecular formula C11H18N2O2 B1276793 (S)-1-N-Boc-2-Cyano-piperidine CAS No. 242459-44-5

(S)-1-N-Boc-2-Cyano-piperidine

Cat. No.: B1276793
CAS No.: 242459-44-5
M. Wt: 210.27 g/mol
InChI Key: LKAJZBMOVZIKHA-VIFPVBQESA-N
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Description

(S)-1-N-Boc-2-Cyano-piperidine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Binge-Eating Behavior and Anxiety : 1-Boc-piperidine-4-carboxaldehyde, a derivative of piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. It was found to decrease calorie intake from hyper-caloric food in female rats and exert an anxiolytic effect in male rats (Guzmán-Rodríguez et al., 2021).

  • Lithiation-Substitution and Quaternary Stereocenters : N-Boc-2-phenylpyrrolidine and -piperidine have been used in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines. These compounds, containing quaternary stereocenters, are significant in pharmaceutical research (Sheikh et al., 2012).

  • Synthesis of Novel Compounds : N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized for potential applications in pharmacology, using 1-Boc-piperidine-2-carboxylic acid methyl ester as a raw material (Wang Qian-y, 2015).

  • β-Selective C(sp3)-H Arylation : A study explored the palladium-catalyzed migrative Negishi coupling for the synthesis of 3-aryl-N-Boc-piperidines, important building blocks in pharmaceutical research (Millet & Baudoin, 2015).

  • Enantioselective Deprotonation Studies : The asymmetric deprotonation of N-Boc-piperidine has been investigated, revealing insights into the selectivity of hydrogen removal in the formation of chiral piperidine derivatives (Bailey et al., 2002).

  • Synthesis of GPCR Target Compounds : A synthetic route was developed for 1′-H-spiro(indoline-3,4′-piperidine) derivatives, which are templates for synthesizing compounds targeting G-protein-coupled receptors (GPCRs) (Xie et al., 2004).

  • Enzymatic Resolution in Alkaloid Synthesis : N-Boc-piperidine-2-ethanol underwent kinetic resolution for the enantioselective preparation of piperidine alkaloids, demonstrating remote stereocenter discrimination (Angoli et al., 2003).

  • Spectroscopic Characterization and Molecular Docking : 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques and molecular docking to study its potential as an anticancer agent (Janani et al., 2020).

Properties

IUPAC Name

tert-butyl (2S)-2-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJZBMOVZIKHA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426584
Record name tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242459-44-5
Record name tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 242459-44-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Piperidine-1,2-dicarboxylic acid-1-tert-butyl ester (12.8 g, 55.6 mmol) and THF (170 mL) were added to a 500 mL round bottom flask equipped with stir bar. The solution was cooled to −20° C. and triethylamine (10.1 mL, 72.3 mmol) was added followed by ethyl chloroformate (5.32 mL, 55.6 mmol). The resulting white precipitate was left stirring at −10° C. for 1 h. Aqueous ammonia (22.6 mL, 1168 mmol) was added to the above reaction mixture and the clear reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the isolated residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate a clear gum. The gum was triturated with hexanes to isolate the title compound (9.4 g, 74%) as a white solid. 1H-NMR (CDCl3), δ(ppm): 6.03 (bs, 1H), 5.55 (bs, 1H), 4.77 (bs, 1H), 4.05 (bs, 1H), 2.81 (t, 1H), 2.27 (bs, 1H), 1.47 (m, 14H).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three
Quantity
22.6 mL
Type
reactant
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

Acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol) were added to a 500 mL round bottom flask equipped with stir bar. Cooled the mixture down to −5° C. and to it added oxalyl chloride (24.7 mL, 49.4 mmol, 2 M dichloromethane). The resulting mixture was stirred for 15 min. This was followed by addition of solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol). Reaction mixture was left stirring at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate the title compound (8.44 g, 97%) as a yellow solid. 1H-NMR (CDCl3), δ(ppm): 5.23 (bs, 1H), 4.03 (bs, 1H), 2.93 (t, 1H), 1.75 (m, 5H), 1.46 (m, 10H).
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.82 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
Yield
97%

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